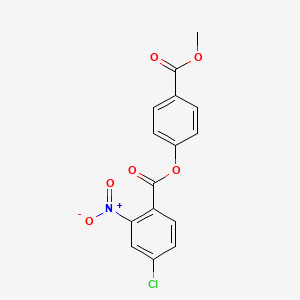![molecular formula C18H15NO2S B5791079 2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5791079.png)
2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide, commonly known as PEDOT, is a conductive polymer that has gained significant attention in the field of material science due to its unique properties. PEDOT is a conjugated polymer that exhibits high conductivity, stability, and flexibility, making it an ideal candidate for various applications such as organic solar cells, sensors, and electronic devices.
Mécanisme D'action
PEDOT exhibits unique electronic and optical properties due to its conjugated structure. The polymer chain consists of alternating single and double bonds, which allow for the delocalization of electrons along the chain. This delocalization of electrons leads to the formation of a conducting polymer that exhibits high conductivity.
Biochemical and Physiological Effects:
PEDOT has been shown to be biocompatible and non-toxic, making it an ideal candidate for biomedical applications. In addition, the high conductivity of PEDOT makes it an ideal material for neural electrodes, as it allows for efficient communication between the electrode and the surrounding tissue.
Avantages Et Limitations Des Expériences En Laboratoire
PEDOT exhibits several advantages for lab experiments, including its high conductivity, stability, and flexibility. However, the synthesis of PEDOT can be challenging, and the resulting polymer can be difficult to purify, leading to impurities that can affect its properties.
Orientations Futures
There are several future directions for the study of PEDOT, including the development of new synthesis methods, the exploration of new applications, and the optimization of existing applications. One potential area of research is the development of PEDOT-based materials for energy storage, such as supercapacitors. Another potential area of research is the optimization of PEDOT-based neural electrodes for improved biocompatibility and stability.
In conclusion, PEDOT is a conductive polymer that exhibits unique properties, making it an ideal candidate for various applications. The synthesis of PEDOT can be challenging, but the resulting polymer exhibits high conductivity, stability, and flexibility. PEDOT has been extensively studied for its potential applications in various fields, including energy conversion, sensing, and biomedical applications. There are several future directions for the study of PEDOT, including the development of new synthesis methods and the exploration of new applications.
Méthodes De Synthèse
PEDOT can be synthesized through various methods, including chemical oxidation, electrochemical polymerization, and vapor-phase polymerization. Among these methods, chemical oxidation is the most commonly used method for synthesizing PEDOT. In this method, PEDOT is synthesized by oxidizing the monomer, 2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol, using an oxidizing agent such as iron (III) chloride. The resulting polymer is then washed with solvents such as methanol and water to remove any impurities.
Applications De Recherche Scientifique
PEDOT has been extensively studied for its potential applications in various fields, including energy conversion, sensing, and biomedical applications. In the field of energy conversion, PEDOT has been used as a hole transport layer in organic solar cells, leading to improved efficiency and stability of the devices. PEDOT has also been used as a sensing material for various analytes, including glucose, dopamine, and hydrogen peroxide, due to its high sensitivity and selectivity. In the field of biomedical applications, PEDOT has been used as a coating material for neural electrodes, leading to improved biocompatibility and stability of the electrodes.
Propriétés
IUPAC Name |
3-(2-phenylethyl)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c20-22(21)17-11-5-9-15-8-4-10-16(18(15)17)19(22)13-12-14-6-2-1-3-7-14/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGZROVSDQMHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

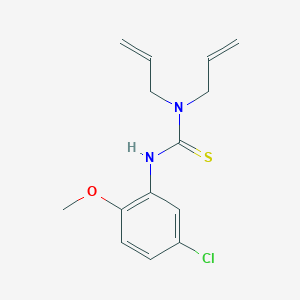
![1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5791013.png)
![ethyl 4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B5791031.png)

![3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide](/img/structure/B5791046.png)
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B5791048.png)
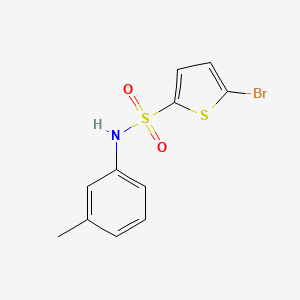
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthamide](/img/structure/B5791064.png)
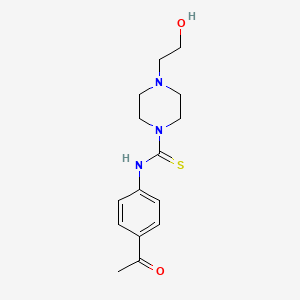
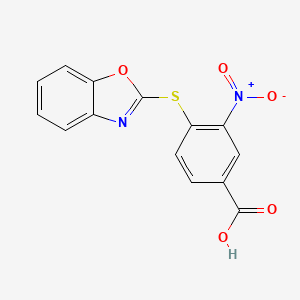

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5791092.png)
![2-[(4-chlorophenyl)thio]-7-methoxy-3-quinolinecarbaldehyde](/img/structure/B5791098.png)
